H-L-Lys(Fmoc)-NH2*HCl, chemically known as N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine amide hydrochloride, is a derivative of the amino acid lysine. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. This protecting group allows for the selective reaction of the amino group of lysine while preventing undesired side reactions during peptide assembly. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various biochemical applications .
H-L-Lys(Fmoc)-NH2*HCl exhibits biological relevance primarily through its role in peptide synthesis. Lysine, as an essential amino acid, is crucial for protein synthesis and various metabolic processes. The Fmoc derivative allows for the incorporation of lysine into peptides that may serve as hormones, enzymes, or therapeutic agents. Additionally, lysine residues are often involved in post-translational modifications such as acetylation and methylation, which are vital for regulating protein function and cellular signaling pathways .
The synthesis of H-L-Lys(Fmoc)-NH2*HCl typically involves:
H-L-Lys(Fmoc)-NH2*HCl has several applications:
Several compounds share structural similarities with H-L-Lys(Fmoc)-NH2*HCl. Here are some notable examples:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
H-Lys(Nα-Fmoc)-OH | Lysine with a different protecting group on the alpha amine | Commonly used in peptide synthesis; less stable than H-L-Lys(Fmoc)-NH2*HCl |
H-Val(Fmoc)-NH2*HCl | Valine derivative with Fmoc protection | Similar protective strategy but different amino acid properties |
H-Gly(Fmoc)-NH2*HCl | Glycine derivative with Fmoc protection | Smaller size; affects peptide folding differently |
H-Asp(Fmoc)-NH2*HCl | Aspartic acid derivative with Fmoc protection | Contains an acidic side chain; influences charge balance |
The uniqueness of H-L-Lys(Fmoc)-NH2*HCl lies in its specific role as a lysine derivative that facilitates complex peptide architectures while maintaining stability through its hydrochloride form. Its ability to participate in various bio
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of contemporary SPPS due to its stability under basic conditions and selective removal via piperidine. For lysine residues, the ε-amine is typically protected with Fmoc, while the α-amine remains transiently unprotected or masked with acid-labile groups during chain elongation. This strategy ensures precise control over regioselective modifications.
A key challenge lies in preventing premature Fmoc deprotection during side-chain functionalization. Recent protocols employ chlorotrimethylsilane to temporarily silylate carboxylic acid intermediates, minimizing unwanted oligomerization during Fmoc introduction. For H-L-Lys(Fmoc)-NH₂·HCl, the Fmoc group is introduced via 9-fluorenylmethyl chloroformate in the presence of collidine, achieving >95% coupling efficiency on 2-chlorotrityl chloride resins. The resulting derivative exhibits negligible epimerization (<0.5%) when synthesized at 0–4°C in dichloromethane.
Orthogonal protection enables sequential deprotection of lysine side chains for subsequent modifications. Common strategies combine Fmoc with:
For example, Boc-Orn(Fmoc)-OH—a structural analog—demonstrates compatibility with Rink amide resins, where Fmoc is cleaved with 20% piperidine while preserving Boc on the δ-amine. This approach translates directly to lysine derivatives, enabling selective side-chain modifications after backbone assembly.
Protection Group | Cleavage Reagent | Compatibility with Fmoc |
---|---|---|
Alloc | Pd(PPh₃)₄, PhSiH₃ | Stable |
Boc | 50% TFA in DCM | Stable |
Mtt | 1% TFA in DCM | Stable |
Coupling efficiency for H-L-Lys(Fmoc)-NH₂·HCl depends on steric hindrance from the Fmoc group. Comparative studies show that uronium-based activators like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperform phosphonium reagents, achieving >99% yields in 1 hour for hindered residues. Optimal conditions use:
Microwave-assisted synthesis further accelerates couplings, reducing reaction times from 17 hours to 45 minutes at 45°C without compromising purity. This method leverages dielectric heating to overcome the kinetic barriers imposed by the Fmoc group’s bulk.
Reagent System | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
HATU/HOAt | 25 | 1 | 99 |
DIC/Oxyma | 25 | 2 | 92 |
Microwave/HATU | 45 | 0.75 | 98 |
Automated SPPS platforms standardize H-L-Lys(Fmoc)-NH₂·HCl incorporation through predefined cycles:
High-throughput systems integrate real-time monitoring via ultraviolet spectroscopy at 290 nm to quantify Fmoc removal efficiency. For large-scale production (>1 mmol), continuous-flow reactors achieve 85% recovery of H-L-Lys(Fmoc)-NH₂·HCl by coupling at 50°C with 25 W microwave irradiation.